An In-depth Technical Guide to 2-Methylimidazo[2,1-b]thiazole: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Methylimidazo[2,1-b]thiazole: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 2-Methylimidazo[2,1-b]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, synthetic methodologies, and its burgeoning role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system composed of an imidazole and a thiazole ring.[1][2] This bicyclic scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[3] The stability, aromaticity, and ability to form various non-covalent interactions with biological targets contribute to its prominence.[3]
Derivatives of imidazo[2,1-b]thiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anthelmintic, and anti-inflammatory properties.[1][4][5][6] The 2-methyl substituted variant, 2-Methylimidazo[2,1-b]thiazole, serves as a key building block for the synthesis of more complex and potent derivatives. Understanding its fundamental chemical characteristics is therefore crucial for the rational design of new therapeutic agents.
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of 2-Methylimidazo[2,1-b]thiazole are fundamental to its reactivity and its interactions with biological systems.
Structural Identifiers
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CAS Number: 45667-45-6[7]
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Molecular Formula: C₆H₆N₂S
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Molecular Weight: 138.19 g/mol
Tabulated Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Weight | 138.19 g/mol | - |
| SMILES | CC1=CN2C=CSC2=N1 | - |
| InChI Key | Not readily available | - |
| ¹H NMR (CDCl₃, ppm) | δ 8.66 (s, 1H), 7.44 (d, 1H), 6.72 (d, 1H), 2.28 (s, 3H) | [5] (Analogous structure) |
| ¹³C NMR (CDCl₃, ppm) | δ 155.6, 145.6, 130.4, 121.4, 118.3, 111.1, 14.5 | [8] (Analogous structure) |
| Appearance | Pale yellow solid (typical for derivatives) | [4] |
Synthesis of the 2-Methylimidazo[2,1-b]thiazole Core
The synthesis of the imidazo[2,1-b]thiazole scaffold can be achieved through various synthetic routes. A common and efficient method involves the reaction of a 2-aminothiazole derivative with an α-haloketone.
General Synthetic Workflow
The following diagram illustrates a general and widely adopted synthetic pathway for constructing the imidazo[2,1-b]thiazole ring system.
Caption: General synthetic workflow for 2-Methylimidazo[2,1-b]thiazole.
Detailed Experimental Protocol: Synthesis from 2-Aminothiazole
This protocol describes a practical method for the synthesis of 2-Methylimidazo[2,1-b]thiazole derivatives.[9]
Materials:
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2-Aminothiazole
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3-Bromo-2-butanone (or other appropriate α-bromoketone)
-
Ethanol (or another suitable solvent like 1,4-dioxane)
-
Basic alumina (optional, as a catalyst)[9]
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole (1 equivalent).
-
Solvent Addition: Add ethanol to dissolve the starting material.
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Reagent Addition: Slowly add 3-bromo-2-butanone (1 equivalent) to the reaction mixture.
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Catalyst (Optional): If using a catalyst, add basic alumina (e.g., 30% w/w).[9]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions. 1,4-Dioxane can also be used.[5]
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α-Bromoketone: The use of 3-bromo-2-butanone specifically leads to the formation of the 2-methyl derivative. The bromine atom serves as a good leaving group, and the ketone provides the necessary electrophilic carbon for the initial nucleophilic attack by the amino group of the thiazole.
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Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the fused bicyclic system.
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Catalyst: While the reaction can proceed without a catalyst, the use of a solid support like basic alumina can enhance the reaction rate and yield by providing a surface for the reaction to occur and by neutralizing the HBr formed during the reaction.[9]
Applications in Drug Development and Biological Activity
The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of various therapeutic agents due to its wide range of biological activities.
Antitubercular Activity
One of the most significant applications of imidazo[2,1-b]thiazole derivatives is in the development of novel antitubercular agents.[4][5] Several studies have reported potent activity against Mycobacterium tuberculosis.[1][4][5]
Mechanism of Action: Some imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of Pantothenate Synthetase (PS) in M. tuberculosis.[5][10] This enzyme is crucial for the biosynthesis of pantothenate (Vitamin B5), which is essential for the survival of the bacterium.[10] Since mammals obtain pantothenate from their diet, inhibitors of bacterial PS are expected to have selective toxicity.[10]
Caption: Inhibition of M. tuberculosis Pantothenate Synthetase.
Anticancer Activity
Numerous imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their anticancer properties against various human cancer cell lines.[1][11][12]
Mechanisms of Action:
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Microtubule-Targeting Agents: Some conjugates of imidazo[2,1-b]thiazole with other heterocyclic systems, like benzimidazole, have been shown to inhibit tubulin polymerization.[11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and induces apoptosis.[11]
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Kinase Inhibition: The imidazo[2,1-b]thiazole scaffold is present in molecules designed as inhibitors of various kinases that are often dysregulated in cancer.[13]
Other Biological Activities
The versatility of the imidazo[2,1-b]thiazole core extends to a wide array of other biological activities, including:
-
Antibacterial and Antifungal: Derivatives have shown activity against various bacterial and fungal strains.[4][14]
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Antiviral: Some compounds have demonstrated potential as antiviral agents.[1][6]
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Anti-inflammatory and Analgesic: The scaffold has been explored for the development of anti-inflammatory and pain-relieving drugs.[5][6]
-
Anthelmintic: The well-known anthelmintic drug, Levamisole, contains a tetrahydroimidazo[2,1-b]thiazole core, highlighting the early recognition of this scaffold's potential in treating parasitic infections.[6]
Conclusion
2-Methylimidazo[2,1-b]thiazole is a fundamentally important heterocyclic compound that serves as a versatile platform for the development of a wide range of biologically active molecules. Its straightforward synthesis and the diverse pharmacological properties of its derivatives make it a highly attractive scaffold for medicinal chemists. The continued exploration of new synthetic methodologies and the elucidation of the mechanisms of action of its derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents for a variety of diseases.
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